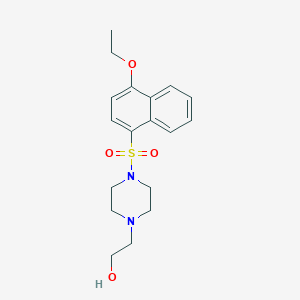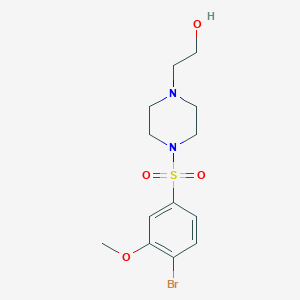
2-(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol, also known as BRL-15572, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antibacterial Activity
The piperazine moiety is known for its incorporation into biologically active compounds, including those with antibacterial properties. The presence of the piperazine ring in this compound suggests potential for use in developing new antibacterial agents. Research indicates that derivatives of piperazine can exhibit promising antibacterial activity .
Antifungal Applications
Some derivatives of piperazine have shown moderate antifungal activity against strains such as Candida albicans and Candida galibrata. This suggests that our compound may also be explored for its efficacy against fungal infections .
Psychoactive Substance Research
Piperazine derivatives are sometimes used illegally as psychoactive substances. The compound could be used in research to understand the pharmacological effects of such substances and to develop antidotes or treatments for misuse .
Neurodegenerative Disease Treatment
Compounds containing piperazine have been investigated for their potential in treating neurodegenerative diseases like Parkinson’s and Alzheimer’s. This compound could be part of research efforts aimed at discovering new treatments for these conditions .
Pharmacokinetic Modulation
Piperazine is often used to positively modulate the pharmacokinetic properties of drug substances. This compound could be valuable in research focused on improving the absorption, distribution, metabolism, and excretion (ADME) profiles of pharmaceuticals .
Mecanismo De Acción
Target of Action
Structurally similar compounds have been shown to interact withalpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
Based on the structural similarity to other arylpiperazine based alpha1-adrenergic receptors antagonists, it can be inferred that it may act as an antagonist at these receptors . Antagonists typically work by binding to the receptor and blocking its activation, thereby inhibiting the downstream effects.
Biochemical Pathways
Alpha1-adrenergic receptors, which this compound may target, are known to play a role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
Similar compounds have shown alpha1-adrenergic affinity in the range from 22 nm to 250 nm . The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified promising lead compounds .
Result of Action
Based on its potential interaction with alpha1-adrenergic receptors, it may influence the contraction of smooth muscles and could potentially have effects on various neurological conditions .
Propiedades
IUPAC Name |
2-[4-(4-bromo-3-methoxyphenyl)sulfonylpiperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O4S/c1-20-13-10-11(2-3-12(13)14)21(18,19)16-6-4-15(5-7-16)8-9-17/h2-3,10,17H,4-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWLUQDOVQRKQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CCO)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

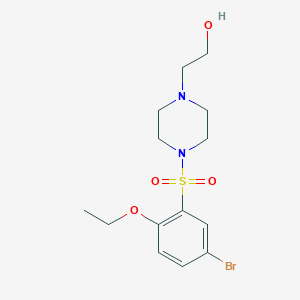
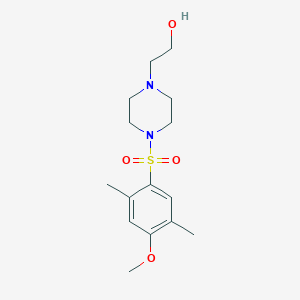


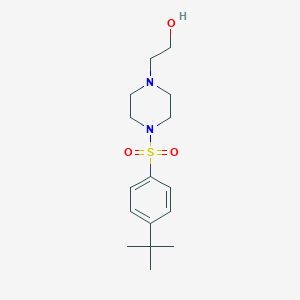


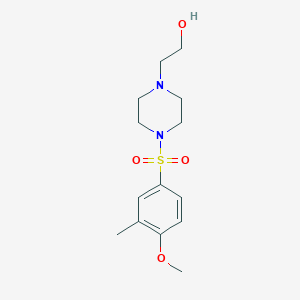
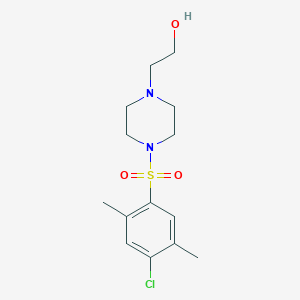
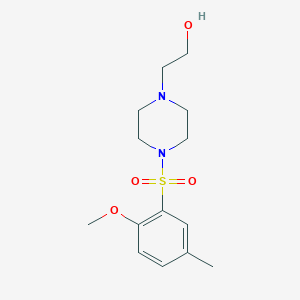

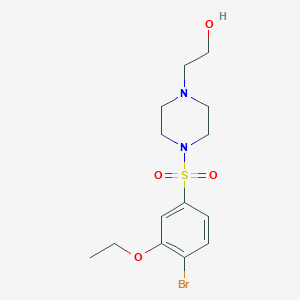
![4-(2-Hydroxyethyl)-1-[(4-propoxynaphthyl)sulfonyl]piperazine](/img/structure/B513295.png)
